molecular formula C17H13N3OS3 B2843894 2-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 896344-32-4

2-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2843894
CAS No.: 896344-32-4
M. Wt: 371.49
InChI Key: VRPRGHRBJCXCEZ-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(methylthio)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methyl Group: Methylation of the benzothiazole core can be performed using methyl iodide in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the methylated benzothiazole with 2-(methylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler analog with similar core structure but lacking additional functional groups.

    2-(Methylthio)benzamide: Shares the benzamide moiety but lacks the benzothiazole core.

    7-Methylbenzo[1,2-d4,3-d’]bis(thiazole): Contains the benzothiazole core with a methyl group but without the benzamide functionality.

Uniqueness

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(methylthio)benzamide is unique due to its combined structural features, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

2-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS3/c1-9-18-11-7-8-12-15(14(11)23-9)24-17(19-12)20-16(21)10-5-3-4-6-13(10)22-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPRGHRBJCXCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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